3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361115-39-0
VCID: VC2713857
InChI: InChI=1S/C16H20N2OS.ClH/c1-10(2)18-16(19)15-14(11-7-8-17-9-11)12-5-3-4-6-13(12)20-15;/h3-6,10-11,17H,7-9H2,1-2H3,(H,18,19);1H
SMILES: CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CCNC3.Cl
Molecular Formula: C16H21ClN2OS
Molecular Weight: 324.9 g/mol

3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride

CAS No.: 1361115-39-0

Cat. No.: VC2713857

Molecular Formula: C16H21ClN2OS

Molecular Weight: 324.9 g/mol

* For research use only. Not for human or veterinary use.

3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride - 1361115-39-0

Specification

CAS No. 1361115-39-0
Molecular Formula C16H21ClN2OS
Molecular Weight 324.9 g/mol
IUPAC Name N-propan-2-yl-3-pyrrolidin-3-yl-1-benzothiophene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C16H20N2OS.ClH/c1-10(2)18-16(19)15-14(11-7-8-17-9-11)12-5-3-4-6-13(12)20-15;/h3-6,10-11,17H,7-9H2,1-2H3,(H,18,19);1H
Standard InChI Key VFRXVBHNIZXFLT-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CCNC3.Cl
Canonical SMILES CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CCNC3.Cl

Introduction

Structural Features and Physical Properties

Chemical Structure

3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride contains several distinct structural elements:

  • A benzo[b]thiophene core - consisting of a benzene ring fused with a thiophene ring

  • A carboxylic acid amide (isopropyl) functional group at the 2-position

  • A pyrrolidinyl group at the 3-position

  • A hydrochloride salt form

The compound's structure allows for hydrogen bonding through its amide group and ionic interactions through its salt form, potentially enhancing its solubility profile and interaction with biological targets.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride.

PropertyValueReference
Molecular FormulaC16H21ClN2OS
Molecular Weight324.9 g/mol
Physical StateSolid
CAS Number1361115-39-0
Canonical SMILESCC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CCNC3.Cl
SolubilitySoluble in polar organic solvents
PurityTypically ≥95%

Structural Relation to Benzothiophene

The compound incorporates the benzo[b]thiophene scaffold, which itself has been extensively studied for its chemical and biological properties. Benzothiophene (C8H6S) has been identified in various pharmaceutical applications and serves as a precursor to many bioactive molecules . The incorporation of this scaffold into 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride contributes to its distinctive chemical behavior and biological activity profile.

Synthesis and Chemical Reactivity

Synthetic Pathways for Related Compounds

Synthesis of related benzo[b]thiophene derivatives often follows established pathways. For instance, benzo[b]thiophene-3-carboxylic acid derivatives can be synthesized through the reaction of benzo[b]thiophene-3-carboxylic acid with appropriate reagents:

"Benzo[b]thiophene-3-carboxylic acid (7.8 mmol, 1.0 equiv.), DMAP (31.1 mmol, 4.0 equiv.), EDCI (15.6 mmol, 2.0 equiv.), and DCM (25.0 ml) are combined. After stirring for 5 min, anhydrous ethanol is added and the reaction is stirred at room temperature for approximately 7.75 h."

Another approach involves the intramolecular Wittig reaction, which has been used to efficiently prepare 3-acyl-2-phenylbenzothiophenes:

"The formation of the benzothiophene ring is achieved by a reaction between phosphonium salts, convenient acyl chlorides and triethylamine in dry toluene for 2 h at 110 °C."

For the synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, the following method has been documented:

"Under a dried and inert atmosphere (N2), a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.) and K2CO3 (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL) is stirred at 60 °C for 2 h."

Biological Activities and Pharmacological Properties

Antimicrobial Properties

Compounds containing the benzo[b]thiophene scaffold have demonstrated significant antimicrobial activity. Research on derivatives similar to 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride has revealed notable efficacy against bacterial pathogens.

Biological ActivityObserved EffectsMechanismReferences
AntimicrobialMIC of 4 µg/mL against S. aureusCell wall disruption (proposed)
AnticancerInhibition of proliferation and migrationRhoA/ROCK pathway inhibition
Anti-inflammatoryReduction of inflammatory markersModulation of inflammatory cytokines
NeuroprotectiveProtection against oxidative stressUnknown
Cholinesterase InhibitionInhibition of AChE and BChEEnzyme binding

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds provide insights into the potential properties and applications of 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride:

  • 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride (CAS: 1361115-41-4) features a morpholine ring instead of a pyrrolidine ring .

  • 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid amidehydrochloride (CAS: 1361113-93-0) contains an unsubstituted amide group rather than an isopropylamide group .

  • 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride (CAS: 1361113-72-5) incorporates a seven-membered azepane ring with a methylene linker .

Table 3 provides a comparative analysis of these structural analogs with 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferenceReference
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride1361115-39-0C16H21ClN2OS324.88Reference compound
3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride1361115-41-4C16H21ClN2O2S340.87Morpholine ring instead of pyrrolidine
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid amidehydrochloride1361113-93-0C13H15ClN2OS282.79Unsubstituted amide group
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride1361113-72-5C19H27ClN2OS366.96Seven-membered azepane ring with methylene linker

Functional Group Variations

The variations in functional groups among these related compounds provide valuable insights into structure-activity relationships:

  • The pyrrolidinyl group at the 3-position in 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride likely contributes to specific spatial orientations that influence binding to biological targets.

  • The isopropylamide moiety may enhance lipophilicity and membrane permeability compared to the unsubstituted amide variant.

  • The replacement of pyrrolidine with morpholine introduces an additional oxygen atom, potentially altering hydrogen bonding patterns and target selectivity.

These structural variations are critical in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.

Current Research Status and Future Directions

Emerging Applications

Emerging research suggests potential new applications for benzo[b]thiophene derivatives like 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride:

  • Combination therapies: These compounds might enhance the efficacy of existing treatments when used in combination.

  • Targeted drug delivery: The distinct structural features could be leveraged for developing targeted delivery systems.

  • Biomarker development: Their specific binding properties might be useful in developing diagnostic tools for certain conditions.

Future Research Directions

Future research on 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride could focus on:

  • Detailed SAR studies to optimize biological activity and reduce potential side effects.

  • Investigation of specific molecular targets and binding modes using computational and experimental approaches.

  • Evaluation of efficacy in relevant disease models, particularly for antimicrobial resistance and cancer.

  • Development of novel synthetic routes to enable more efficient and environmentally friendly production.

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